9,11,16,18-Tetraoxahexacos-13-ene
Description
9,11,16,18-Tetraoxahexacos-13-ene is a polyether compound characterized by four ether oxygen atoms (tetraoxa) embedded in a 26-carbon chain (hexacosene) with a double bond at position 12.
Properties
CAS No. |
21962-21-0 |
|---|---|
Molecular Formula |
C22H44O4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-[4-(octoxymethoxy)but-2-enoxymethoxy]octane |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-11-13-17-23-21-25-19-15-16-20-26-22-24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-22H2,1-2H3 |
InChI Key |
MGIQWFZUUOBDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCOCC=CCOCOCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,16,18-Tetraoxahexacos-13-ene typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide . This reaction facilitates the formation of the polyether structure through a series of nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,11,16,18-Tetraoxahexacos-13-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler polyether structures.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Potassium hydroxide and sodium methoxide are typical bases used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various polyether derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
9,11,16,18-Tetraoxahexacos-13-ene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its unique structure makes it useful in studying membrane transport and permeability.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 9,11,16,18-Tetraoxahexacos-13-ene involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms, which can act as electron donors and form hydrogen bonds. These interactions facilitate the transport and stabilization of various compounds within biological and chemical systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 9,11,16,18-Tetraoxahexacos-13-ene with three oxygen-rich analogs from the evidence, focusing on structural features, spectroscopic data, and applications.
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical and Spectroscopic Properties
*Inferred based on polyether analogs.
Key Findings:
Complexity of Oxygenation: Compound 13 () has a highly oxygenated dihydroagarofuran skeleton with acetoxy and pyridyl groups, contrasting with the simpler tetraoxahexacosene’s ether-alkene framework. The bicyclic tetraoxa compound () exhibits rigid geometry due to its fused rings, whereas this compound’s linear structure likely offers greater conformational flexibility .
Functional Group Reactivity :
- 11-Azido-3,6,9-trioxaundecan-1-amine () contains an azide group, enabling applications in bioconjugation, unlike the alkene in the target compound, which may undergo hydrogenation or epoxidation .
Spectroscopic Challenges :
- Compound 13’s NMR and MS data () highlight the importance of advanced techniques for resolving complex oxygenated structures, a methodology that would be critical for characterizing the target compound’s ether and alkene motifs .
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